molecular formula C10H11ClO3 B12068787 (2R)-2-(4-chloro-3-methylphenoxy)propanoic acid

(2R)-2-(4-chloro-3-methylphenoxy)propanoic acid

Cat. No.: B12068787
M. Wt: 214.64 g/mol
InChI Key: DRKJHOSTQZAYFT-SSDOTTSWSA-N
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Description

(2R)-2-(4-chloro-3-methylphenoxy)propanoic acid is an organic compound with the molecular formula C10H11ClO3. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(4-chloro-3-methylphenoxy)propanoic acid typically involves the reaction of 4-chloro-3-methylphenol with an appropriate propanoic acid derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the phenoxy group. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(4-chloro-3-methylphenoxy)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Compounds with different functional groups replacing the chlorine atom.

Scientific Research Applications

(2R)-2-(4-chloro-3-methylphenoxy)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-(4-chloro-3-methylphenoxy)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

(2R)-2-(4-chloro-3-methylphenoxy)propanoic acid can be compared with other similar compounds, such as:

    (2R)-2-(4-chlorophenoxy)propanoic acid: Lacks the methyl group, which may affect its reactivity and biological activity.

    (2R)-2-(4-methylphenoxy)propanoic acid: Lacks the chlorine atom, which can influence its chemical properties and applications.

The presence of both the chlorine and methyl groups in this compound makes it unique and potentially more versatile in various applications.

Properties

Molecular Formula

C10H11ClO3

Molecular Weight

214.64 g/mol

IUPAC Name

(2R)-2-(4-chloro-3-methylphenoxy)propanoic acid

InChI

InChI=1S/C10H11ClO3/c1-6-5-8(3-4-9(6)11)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)/t7-/m1/s1

InChI Key

DRKJHOSTQZAYFT-SSDOTTSWSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)O[C@H](C)C(=O)O)Cl

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C(=O)O)Cl

Origin of Product

United States

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